molecular formula C14H9ClN2O2 B2855776 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 90520-09-5

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No.: B2855776
CAS No.: 90520-09-5
M. Wt: 272.69
InChI Key: DGQIVAAUAZNPHM-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted at position 2 with a 2-chlorophenyl group and at position 3 with a hydroxyl group. The quinazolinone scaffold is known for its pharmacological versatility, with substitutions at positions 2 and 3 significantly influencing bioactivity, solubility, and metabolic stability.

Properties

IUPAC Name

2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17(13)19/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQIVAAUAZNPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The 3-hydroxy group undergoes oxidation to form keto derivatives. This reaction is critical for modifying the compound’s electronic and steric properties.

Reagent/Conditions Product Yield Reference
KMnO₄ (alkaline medium)3-Oxo-2-(2-chlorophenyl)-4(3H)-quinazolinone78%
H₂O₂ (acidic conditions)3,4-Dihydro-4-oxo derivative65%
TBHP (tert-butyl hydroperoxide)Oxidized quinazolinone derivatives82%

Oxidation typically proceeds via radical intermediates or direct electron transfer, depending on the reagent. The 3-hydroxy group’s conversion to a ketone enhances electrophilicity at position 3, enabling further functionalization .

Reduction Reactions

The quinazolinone core and substituents can undergo reduction under controlled conditions.

Reagent/Conditions Product Yield Reference
NaBH₄ (methanol, 0°C)3-Hydroxy-1,2,3,4-tetrahydroquinazolinone70%
LiAlH₄ (THF, reflux)3-Hydroxy-3,4-dihydroquinazolinone85%
H₂/Pd-C (ethanol, RT)Partially reduced derivatives60%

Reduction of the carbonyl group at position 4 generates dihydro- or tetrahydroquinazolinones, which exhibit altered biological activity and solubility .

Substitution Reactions

The 2-chlorophenyl group and hydroxyl moiety participate in nucleophilic/electrophilic substitutions.

Chlorine Substitution

The 2-chlorophenyl group’s chlorine atom can be replaced under harsh conditions:

Reagent/Conditions Product Yield Reference
NaN₃ (DMF, 120°C)2-Azidophenyl derivative55%
KSCN (Cu catalysis, 100°C)2-Thiocyanatophenyl derivative48%

Hydroxyl Group Substitution

The 3-hydroxy group reacts with electrophilic agents:

Reagent/Conditions Product Yield Reference
POCl₃ (reflux)3-Chloro-2-(2-chlorophenyl)-4(3H)-quinazolinone90%
Ac₂O (pyridine, RT)3-Acetoxy derivative88%

POCl₃ efficiently converts the hydroxyl group to a chloro substituent, enhancing reactivity for cross-coupling reactions .

Alkylation and Acylation

The nitrogen atoms and hydroxyl group undergo alkylation/acylation to yield diverse derivatives.

Reaction Type Reagent/Conditions Product Yield Reference
N-AlkylationCH₃I (K₂CO₃, DMF)3-Hydroxy-1-methyl derivative75%
O-AcylationBenzoyl chloride (Et₃N, DCM)3-Benzoyloxy derivative82%

Alkylation at the N1 position modulates hydrogen-bonding capacity, influencing pharmacological profiles .

Tautomerism and Reactivity

The compound exhibits lactam-lactim tautomerism (Figure 1 ), which impacts its chemical behavior:

  • Lactam form : Dominant in non-polar solvents, stabilizes the carbonyl group.

  • Lactim form : Favored in polar protic solvents, enhances nucleophilicity at N3.

This tautomeric equilibrium facilitates diverse reactivity, including:

  • Acid/Base-Catalyzed Rearrangements : Interconversion between tautomers under pH changes .

  • Metal Coordination : The lactim form readily coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with enhanced bioactivity .

Biological Activity Correlation

Modifications via these reactions directly influence bioactivity:

  • Antimicrobial Activity : 3-Chloro derivatives (via POCl₃) show enhanced efficacy against MRSA (MIC = 2 µg/mL) .

  • Anticancer Potential : Tetrahydroquinazolinones exhibit IC₅₀ values < 10 µM against breast cancer cell lines .

Table 2: Optimization Conditions for Substitution

Parameter Optimal Value Impact on Yield
Temperature120°CMaximizes substitution efficiency
CatalystCu nanoparticlesReduces reaction time by 40%
SolventDMF:H₂O (3:1)Balances polarity and reactivity

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It has been shown to interact with neuronal voltage-sensitive sodium and calcium channels, which may contribute to its anticonvulsant and antinociceptive effects. Additionally, it may modulate the activity of certain enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone are best understood through comparative analysis with analogous derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Substituents (Position 2 / Position 3) Key Properties/Activities Source
Target Compound 2-(2-chlorophenyl) / 3-hydroxy Hypothesized enhanced solubility (due to -OH) and receptor binding (via Cl-phenyl) -
A9-3 (mGlu7 modulator) 2-(2-chlorophenyl) / 3-methyl IC50 = 4.65 µM for mGlu7 receptor; methyl group reduces polarity vs. -OH
3-(2-Chlorophenyl)-2-mercapto-4(3H)-quinazolinone 2-mercapto / 3-(2-chlorophenyl) Thiol group at C2 may confer antioxidant properties; reversed substitution vs. target
2-Methyl-3-(2-methoxyphenyl)-4(3H)-quinazolinone 2-methyl / 3-(2-methoxyphenyl) Methoxy group enhances π-π stacking; methyl at C2 less sterically bulky than Cl-phenyl
2-(Bromomethyl)-3-(2-chlorophenyl)-4(3H)-quinazolinone 2-bromomethyl / 3-(2-chlorophenyl) Bromomethyl enables further functionalization (e.g., nucleophilic substitution)

Physicochemical Properties

  • Electronic Effects: The electron-withdrawing 2-chlorophenyl group may stabilize the quinazolinone core via resonance, while the 3-hydroxy group introduces electron-donating effects, altering redox behavior .
  • Stability : The hydroxyl group at C3 may render the compound prone to oxidation, unlike 3-methyl or 3-thiol derivatives .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Position 2 : Bulky substituents (e.g., 2-chlorophenyl) enhance receptor affinity but may reduce solubility. Bromomethyl groups () allow modular derivatization .
    • Position 3 : Hydroxyl groups improve solubility but may reduce metabolic stability compared to methyl or aryl groups .
  • Pharmacokinetics : The target’s 3-hydroxy group could facilitate glucuronidation, shortening half-life relative to 3-methyl analogues .

Biological Activity

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator . The compound interacts with specific molecular targets, leading to modulation of various biological processes. Its mechanism may include:

  • Inhibition of protein kinases : Quinazolinones are known to inhibit various protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
  • Antimicrobial activity : The compound exhibits properties that can disrupt bacterial cell walls or interfere with metabolic processes in pathogens.
  • Anticancer effects : By affecting cell proliferation and apoptosis pathways, quinazolinones can induce cytotoxicity in cancer cells.

Anticancer Activity

Numerous studies highlight the anticancer potential of quinazolinone derivatives. For instance, a series of 2-chloromethyl-4(3H)-quinazolinones were tested against several cancer cell lines, including HepG2 (hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like gefitinib .

Cell LineIC50 (µM)Reference
HepG210
MDA-MB-46812
HCT-11611

Antimicrobial Activity

Quinazolinone derivatives exhibit notable antimicrobial properties. A study reported that various synthesized quinazolinones demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains .

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have also been documented. These compounds can inhibit inflammatory mediators and cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of several quinazolinone derivatives on various cancer cell lines using the MTT assay. Results indicated that specific substitutions at the 2-position significantly enhanced anticancer activity compared to unsubstituted analogs .
  • Antimicrobial Evaluation : In an extensive screening of synthesized alkaloids, quinazolinone derivatives showed promising antibacterial activity against multiple strains, confirming their potential as lead compounds for antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of benzoxazinones with hydroxylamine hydrochloride to form the 3-hydroxyquinazolinone core. For example, reacting 1a (2-methyl-3,1-benzoxazin-4-one) with hydroxylamine hydrochloride under reflux in ethanol yields 3-hydroxy-4(3H)-quinazolinone derivatives . Microwave-assisted synthesis can drastically reduce reaction time (e.g., from hours to minutes) and improve yields by 15–20% compared to conventional heating, as demonstrated in analogs like 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one . Key factors include solvent polarity, temperature control, and stoichiometric ratios of nucleophilic reagents.

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous confirmation. For example, analogous quinazolinones (e.g., 2-(4-chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one) were characterized via SCXRD, revealing bond lengths (mean C–C = 0.004 Å) and dihedral angles between aromatic rings . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., chlorine at C2-phenyl, hydroxyl at C3).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peaks matching C14_{14}H10_{10}ClN2_2O2_2) .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screening should prioritize in vitro assays:

  • Antimicrobial : Agar diffusion against S. aureus and E. coli (zone of inhibition ≥15 mm at 100 µg/mL) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50_{50} <50 µM in HeLa or MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition assays (IC50_{50} compared to celecoxib) .

Advanced Research Questions

Q. How do substituent modifications at the 2-chlorophenyl or 3-hydroxy positions affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Chlorine Position : Moving chlorine from ortho to para on the phenyl ring (e.g., 2-(4-chlorophenyl) analogs) reduces anticonvulsant activity by 40% in MES models .
  • Hydroxyl Group : Esterification (e.g., 3-acetoxy derivatives) enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility (logP increases by 1.5 units) .
  • Hybrid Scaffolds : Incorporating oxadiazole (e.g., 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio) derivatives) amplifies antiviral activity (IC50_{50} = 0.0128 µg/mL against Leishmania) .

Q. What mechanistic insights explain contradictory data in cytotoxicity vs. antimicrobial efficacy?

  • Methodological Answer : Discrepancies arise from target selectivity:

  • Cytotoxicity : Mitochondrial membrane depolarization (JC-1 assay) correlates with apoptosis in cancer cells but not bacteria .
  • Antimicrobial Action : Disruption of bacterial cell membranes (via SYTOX Green uptake assays) is concentration-dependent, with MIC values varying by Gram status (e.g., 32 µg/mL for Gram+, 64 µg/mL for Gram-) .
    • Experimental Design : Use isogenic mutant strains (e.g., E. coli ΔacrB) to assess efflux pump resistance .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 3LN1). The 3-hydroxy group forms hydrogen bonds with Arg120, while the chlorophenyl moiety engages in hydrophobic interactions with Val523 .
  • MD Simulations : GROMACS for stability analysis (RMSD <2.0 Å over 100 ns) confirms binding to Leishmania trypanothione reductase .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show minimal effects?

  • Resolution : Variability stems from:

  • Cell Line Heterogeneity : Triple-negative breast cancer (MDA-MB-231) may show sensitivity (IC50_{50} = 12 µM) vs. hormone-dependent MCF-7 (IC50_{50} >100 µM) .
  • Assay Conditions : Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

Research Design Recommendations

Q. What in vivo models are appropriate for validating antileishmanial activity?

  • Methodological Answer : Use BALB/c mice infected with L. donovani (amastigote load in liver/spleen). Compound 7 (analog with 4-chlorostyryl) reduced parasite burden by 90% at 10 mg/kg, outperforming amphotericin B (85% reduction) . Monitor acute toxicity (LD50_{50} >300 mg/kg) via OECD 423 guidelines .

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